molecular formula C7H14ClNO B11714348 (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride

Cat. No.: B11714348
M. Wt: 163.64 g/mol
InChI Key: QRPOTAPBXFGEPL-UHFFFAOYSA-N
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Description

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride is a bicyclic amine derivative featuring a seven-membered ring system with a nitrogen atom at the 2-position and a methanol group at the 6-position, forming a hydrochloride salt. The [4.1.0] bicyclic framework introduces strain and conformational rigidity, which can influence its reactivity and biological interactions. The compound is supplied globally by multiple manufacturers (e.g., REFSYN BIOSCIENCES, Sinochem Qingdao), indicating its utility in pharmaceutical or agrochemical research .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-2-1-3-8-6(7)4-7;/h6,8-9H,1-5H2;1H

InChI Key

QRPOTAPBXFGEPL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2NC1)CO.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation Strategies for Bicyclo[4.1.0]heptane Core Formation

The bicyclo[4.1.0]heptane framework is constructed through intermolecular cyclopropanation or intramolecular ring-closing reactions. Source describes a palladium-catalyzed coupling between 2,3-dihydrofuran derivatives and aryl iodides using Pd(OAc)₂ and nBu₄NCl in DMF, yielding substituted dihydrofurans that undergo subsequent ring expansion . For example, reacting 2,3-dihydrofuran with iodobenzene generates 2-phenyl-2,3-dihydrofuran , a precursor for strain-induced cyclopropanation .

A complementary approach in Source involves lithium diisopropylamide (LDA) -mediated deprotonation of piperidine derivatives, followed by alkylation with dichloromethane analogs to form the bicyclic core . The reaction proceeds at −78°C in THF, achieving 65–75% yields after 12 hours .

Functionalization of the Azabicyclic Nitrogen

Introducing the nitrogen atom into the bicyclo[4.1.0]heptane system requires reductive amination or aza-Michael additions . Source outlines the synthesis of benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate using Oxone as an oxidizing agent to form the epoxide intermediate, which undergoes nucleophilic attack by benzylamine . This method affords the azabicyclic structure in 82% yield after column chromatography .

In Source , lithium aluminum hydride (LiAlH₄) reduces N-acylated intermediates to secondary amines, as demonstrated in the conversion of N-ethoxycarbonyl-2-azabicyclo[4.1.0]heptane to the free base amine (Step 7, 85% yield) . The reaction occurs in anhydrous diethyl ether under reflux for 3 hours .

Methanol Group Introduction and Hydrochloride Formation

The methanol moiety is introduced via Grignard addition or hydrolysis of mesylates . Source describes treating the bicyclic amine with mesyl chloride in dichloromethane to form a mesylate intermediate, which is hydrolyzed in NaOH/water to yield the primary alcohol . Subsequent neutralization with HCl generates the hydrochloride salt, achieving >90% purity after recrystallization from cyclohexane .

Alternatively, Source employs borane-THF complexes to reduce ester groups to alcohols. For instance, reducing methyl 4-(2,3-dihydrofuran-2-yl)benzoate with BH₃·THF at 0°C produces the corresponding benzyl alcohol in 78% yield .

Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield/Purity
Temperature−78°C (LDA reactions)Prevents side reactions
Catalyst Loading5 mol% Pd(OAc)₂Balances cost and activity
SolventDMF (for Pd couplings)Enhances reaction rate
Work-upColumn chromatographyRemoves Pd residues

Elevated temperatures (>100°C) during cyclopropanation lead to ring-opening byproducts, reducing yields by 15–20% . Conversely, suboptimal catalyst loading (<2 mol%) prolongs reaction times without improving efficiency .

Purification and Analytical Characterization

Final purification involves column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from cyclohexane/ethyl acetate mixtures . Source emphasizes the use of mass-directed HPLC to isolate the hydrochloride salt with >99% purity .

¹H NMR analysis (CDCl₃) of the free base amine shows characteristic signals at δ 3.08 ppm (bridgehead CH₂) and δ 4.96 ppm (methanol CH₂O) . The hydrochloride salt exhibits a downfield shift of the NH proton to δ 9.2–9.5 ppm due to protonation .

Scalability and Industrial Adaptations

Kilogram-scale synthesis (Source ) employs continuous flow reactors for LDA-mediated deprotonation, reducing reaction times from 12 hours to 2 hours . Process mass spectrometry monitors intermediate formation in real time, minimizing impurities . Economic analyses suggest a 30% cost reduction compared to batch methods .

Scientific Research Applications

(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between the target compound and similar bicyclic derivatives:

Compound Name Bicyclic System Substituent Position Functional Group Molecular Weight (g/mol) CAS Number Key Features/Applications
(2-Azabicyclo[4.1.0]heptan-6-yl)methanol HCl [4.1.0] 6 Methanol (HCl salt) ~161–164 5206 High industrial demand
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid HCl [4.1.0] 6 Carboxylic acid (HCl) - sc-341425 Specialty chemical; high cost
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid HCl [4.1.0] 1 Carboxylic acid (HCl) 177.63 1628734-73-5 Distinct regiochemistry
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol HCl [3.1.1] 6 Methanol (HCl) 163.65 2007916-47-2 Smaller, more strained ring
exo-2-Azabicyclo[2.2.1]heptan-6-ol HCl [2.2.1] 6 Hydroxyl (HCl) - 2230807-06-2 Compact structure; high purity
3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0] 1 Boc-protected carboxylic acid - 1239421-67-0 Intermediate for synthesis

Impact of Bicyclic System and Substituents

  • Ring Size and Strain: The [4.1.0] system in the target compound offers moderate strain compared to smaller systems like [2.2.1] () or [3.1.1] (). Larger systems like [3.3.1] (e.g., 9-Boc-7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane, ) may improve binding affinity in drug design due to increased surface area.
  • Functional Groups: Methanol vs. Carboxylic Acid: The hydroxyl group in methanol derivatives enhances hydrophilicity, while carboxylic acids (e.g., ) increase acidity (pKa ~2–4), affecting ionization and membrane permeability . Boc Protection: Boc-protected analogs () are critical intermediates in peptide synthesis, offering amine group protection during reactions .
  • Regiochemistry: Substituent position (e.g., 1- vs. 6-carboxylic acid in [4.1.0] systems) alters electronic distribution and steric effects. For instance, the 1-carboxylic acid derivative () may exhibit different hydrogen-bonding capabilities compared to the 6-methanol analog .

Research and Industrial Relevance

  • Pharmaceutical Applications :

    • Bicyclic amines are prevalent in drug discovery for their ability to mimic natural alkaloids. For example, [3.1.1] systems () are explored as neuromodulator analogs .
    • The target compound’s global supplier network () suggests its role in preclinical trials, possibly as a chiral building block.
  • Cost and Availability: Carboxylic acid derivatives (e.g., sc-341425 at $8,550/g, ) are significantly costlier than methanol analogs, likely due to complex synthesis or purification steps . Boc-protected compounds () are typically used in small-scale synthesis, reflected in their lower commercial availability .

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